O-(2-chlorophenyl)hydroxylamine

Description

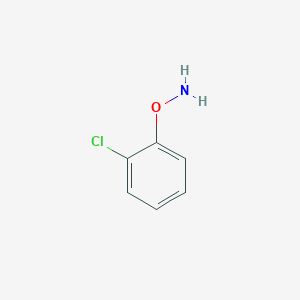

Structure

3D Structure

Properties

IUPAC Name |

O-(2-chlorophenyl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-3-1-2-4-6(5)9-8/h1-4H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJNLLUUAMKKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)ON)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303538 | |

| Record name | O-(2-Chlorophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99907-85-4 | |

| Record name | O-(2-Chlorophenyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99907-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(2-Chlorophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-chlorophenyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of O 2 Chlorophenyl Hydroxylamine and Analogs

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of hydroxylamines is characteristically dual in nature; they can act as nucleophiles through the lone pair of electrons on the nitrogen or oxygen atom, or, when appropriately functionalized, the nitrogen atom can serve as an electrophilic center.

Nucleophilic Addition Reactions Involving Hydroxylamines

Hydroxylamine (B1172632) and its derivatives are effective nucleophiles that readily participate in addition reactions with electrophilic double bonds. wikipedia.org The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, such as the carbon atom of a carbonyl group or an imine.

This reactivity is fundamental to the formation of oximes from aldehydes or ketones, a classic transformation in organic chemistry. wikipedia.org The reaction begins with the nucleophilic attack of the hydroxylamine's nitrogen on the carbonyl carbon, leading to a tetrahedral intermediate which then eliminates water to form the oxime. byjus.com

Recent methodologies have utilized N-functionalized hydroxylamine reagents as stable precursors for the in situ generation of imines. nih.gov This strategy allows for direct nucleophilic addition with a variety of nucleophiles, including C-, N-, O-, and S-nucleophiles, to construct new carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, N-trifluoroethyl hydroxylamine reagents can react with alcohols in the presence of a base to yield C-O bond formation products. nih.gov

Furthermore, hydroxylamines can undergo conjugate addition (Michael addition) to α,β-unsaturated systems. The intermolecular conjugate addition of N-alkylhydroxylamines to α,β-unsaturated esters (alkenoates) is a key step in the synthesis of isoxazolidinones. acs.org This reaction proceeds through a β-hydroxyamino ester intermediate which subsequently cyclizes. acs.org Mechanistic studies involving deuterated starting materials suggest a concerted pathway with a five-atom-centered transition state. acs.org

Table 1: Nucleophilic Addition Reactions with Hydroxylamine Derivatives

| Electrophile | Hydroxylamine Derivative | Product Type | Key Features |

|---|---|---|---|

| Aldehydes/Ketones | Hydroxylamine (NH₂OH) | Oxime | Formation of C=N-OH group. wikipedia.orgbyjus.com |

| Imines (in situ) | N-functionalized hydroxylamines | Amino acid derivatives, etc. | Streamlines synthesis by avoiding isolation of unstable imines. nih.gov |

Electrophilic Amidation Reactions Utilizing Hydroxylamines

While the nitrogen in hydroxylamine is typically nucleophilic, it can be rendered electrophilic to facilitate amidation reactions. This "umpolung" or reversal of polarity is a powerful strategy for C-N bond formation. O-Benzoylhydroxylamines, for example, have emerged as versatile and widely used electrophilic aminating agents. nih.gov They are employed in transition metal-catalyzed reactions, including cross-coupling and hydroamination, to construct carbon-nitrogen bonds, which are prevalent in pharmaceuticals and natural products. nih.gov

A distinct approach, termed Umpolung Amide Synthesis (UmAS), enables the direct synthesis of N-aryl amides without the risk of epimerization often associated with conventional methods. nih.gov This reaction involves the treatment of α-fluoronitroalkanes with N-aryl hydroxylamines in the presence of a simple Brønsted base. nih.gov Mechanistic studies suggest a pathway where the N-aryl hydroxylamine is first oxidized to an aryl nitroso compound. This electrophilic nitroso species then reacts with the α-fluoronitronate to ultimately yield the N-aryl amide directly, avoiding the formation of an epimerization-prone electrophilic acyl donor. nih.gov

Hydrolysis and Degradation Mechanisms

O-(2-chlorophenyl)hydroxylamine and its analogs, particularly those that are acylated on the oxygen or nitrogen atom, are susceptible to hydrolysis. The specific pathway of this degradation can vary, leading to different products.

Ester Hydrolysis Pathways

The hydrolysis of an ester is a nucleophilic acyl substitution reaction that cleaves the ester linkage to produce a carboxylic acid and an alcohol. numberanalytics.comlibretexts.org This process can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol regenerates the catalyst and yields the carboxylic acid. numberanalytics.comucalgary.ca This reaction is reversible. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide ion as the leaving group. A rapid acid-base reaction between the carboxylic acid formed and the alkoxide ion drives the reaction to completion, yielding a carboxylate salt and an alcohol. numberanalytics.comucalgary.ca

In the context of O-arylhydroxylamines, a relevant synthetic application involves the palladium-catalyzed O-arylation of ethyl acetohydroximate. The resulting O-arylated products serve as precursors that can be hydrolyzed under appropriate conditions to furnish the free O-arylhydroxylamines. organic-chemistry.orgorganic-chemistry.org

Hydrolysis Proceeding via Nitrenium Ion Intermediates

Aryl nitrenium ions (ArNR+) are highly reactive intermediates that can be generated from aryl hydroxylamine derivatives through the heterolysis of N-O bonds. wikipedia.org The hydrolysis of certain acylated arylhydroxylamines can proceed through such intermediates.

Detailed studies on the solvolysis of O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines in aqueous solutions have shown that the reaction proceeds via a rate-limiting ionization step to form a nitrenium:carboxylate ion pair intermediate. rsc.org This short-lived ion pair, with a calculated lifetime of approximately 10 picoseconds, is too transient to react with external nucleophiles or the solvent. rsc.org Instead, it can collapse internally to yield various products, including substituted acetanilides and cyclohexadiene derivatives. rsc.org The formation of these highly reactive nitrenium ions is of significant interest as they are implicated in the DNA-damaging processes of certain arylamines. wikipedia.org

Oxidation and Reduction Transformations

The nitrogen atom in this compound and its analogs can exist in various oxidation states, making them active participants in redox reactions.

Oxidation: Arylhydroxylamines can be oxidized to nitrosoarenes. The oxidation of hemoglobin by N-hydroxy-N-arylacetamides has been studied and compared to the mechanism of arylhydroxylamines like N-hydroxy-4-chloroaniline. nih.gov The studies revealed differences in reaction kinetics and product patterns, indicating distinct oxidative mechanisms for N-hydroxy-N-arylacetamides compared to arylhydroxylamines. nih.gov In coordination chemistry, an unprecedented copper(I)-arylhydroxylamine complex was synthesized and found to be metastable. nih.gov This complex undergoes a two-electron oxidation to produce a copper(II)-(arylnitrosyl radical) species, demonstrating the accessibility of higher nitrogen oxidation states within a controlled ligand framework. nih.gov

Reduction: The reduction of hydroxylamine derivatives can lead to the corresponding amines. For example, N-aryl-O-pivaloylhydroxylamines can be reduced by iron(II). acs.org More generally, amide functionalities, which can be present in derivatives of hydroxylamines, are effectively reduced to amines by powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction involves the removal of the carbonyl oxygen, converting the amide into the corresponding primary, secondary, or tertiary amine. libretexts.org

Table 2: Summary of Transformation Pathways

| Transformation Type | Reactant Type | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Nucleophilic Addition | Aldehyde/Ketone | NH₂OH | Oxime |

| Electrophilic Amidation | α-fluoronitroalkane | N-Aryl hydroxylamine, Base | N-Aryl Amide |

| Ester Hydrolysis | Ester Derivative | H₂O, Acid or Base | Carboxylic Acid + Alcohol |

| Nitrenium Ion Formation | O-Aroyl-N-arylhydroxylamine | Solvolysis | Nitrenium Ion Intermediate |

| Oxidation | Arylhydroxylamine | Oxidizing agents | Nitrosoarene/Nitroxide Radical |

Oxidation Pathways and Derivative Formation

The oxidation of O-arylhydroxylamines, including this compound, can lead to the formation of several derivatives. Primary hydroxylamines can be oxidized to form nitroso and nitro compounds. mdpi.comresearchgate.net This process involves the removal of hydrogen atoms and the formation of a nitrogen-oxygen double bond or the addition of oxygen atoms to the nitrogen. The specific products formed often depend on the oxidizing agent used and the reaction conditions. For instance, the oxidation of primary amines with reagents like sodium tungstate (B81510) in the presence of a hydrogen peroxide/urea complex can yield hydroxylamines, which may undergo further oxidation. mdpi.com The oxidation state of the central carbon atom in these transformations increases as it becomes bonded to more electronegative atoms. youtube.com

Reduction to Amine Derivatives

This compound can be reduced to its corresponding amine derivative, 2-chloroaniline. google.comnih.gov This transformation involves the cleavage of the N-O bond and the addition of hydrogen across it. Various reducing agents can be employed for this purpose. For example, indium powder in an aqueous medium provides a method for the reduction of hydroxylamines to amines. researchgate.net Similarly, catalytic reduction using systems like Raney Ni with hydrazine (B178648) hydrate (B1144303) has been shown to be effective. google.com The reduction of aromatic nitro compounds is a common route to arylhydroxylamines, which are often intermediates that can be further reduced to the corresponding amines. researchgate.nettaylorfrancis.com The choice of catalyst and reaction conditions is crucial to selectively obtain the desired amine product. nih.govgoogle.com For example, a method for preparing N-phenylhydroxylamine involves the reaction of substituted nitrobenzene (B124822) with hydrazine, catalyzed by Raney Ni. google.com

Rearrangements and Cyclization Reactions

O-arylhydroxylamines are versatile precursors for the synthesis of various heterocyclic compounds through rearrangement and cyclization reactions.

This compound and its analogs can participate in reactions that lead to the formation of various heterocyclic structures.

Dihydropyridines: The Hantzsch dihydropyridine (B1217469) synthesis is a classic method that involves the condensation of an aldehyde, a β-ketoester (two equivalents), and ammonia (B1221849) to form a dihydropyridine. organic-chemistry.orgyoutube.com While not a direct reaction of this compound, the principles of amine condensation are relevant. More direct routes to dihydropyridines can involve the cyclization of intermediates derived from hydroxylamines. organic-chemistry.orgresearchgate.net

Oxadiazoles: 1,2,4-Oxadiazoles can be synthesized from nitriles and hydroxylamine. organic-chemistry.org This reaction proceeds through the formation of an amidoxime (B1450833) intermediate, which then cyclizes.

Isoxazoles: The reaction of hydroxylamine with 1,3-dicarbonyl compounds is a fundamental method for the synthesis of isoxazoles. youtube.com The reaction begins with the formation of an imine between the hydroxylamine and one of the carbonyl groups, followed by an intramolecular attack of the hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole (B147169) ring. youtube.comorganic-chemistry.org

These cyclization reactions highlight the utility of hydroxylamine derivatives in constructing complex molecular architectures.

Nitrone intermediates play a significant role in the reactivity of hydroxylamine derivatives. nih.gov Nitrones can be generated from the condensation of hydroxylamines with aldehydes or ketones. organic-chemistry.org These 1,3-dipolar species are highly reactive and can undergo cycloaddition reactions to form various heterocyclic products. nih.govresearchgate.net For instance, the reaction of N-vinylnitrones with alkynes can lead to the formation of N,O-divinylhydroxylamines, which can then undergo rearrangement. uic.edu The formation of nitrones can also be achieved through the oxidation of N-substituted hydroxylamines or the reaction of nitroso compounds. nih.gov The study of nitrone chemistry is an active area of research, with efforts focused on controlling their reactivity for synthetic applications. nih.gov

Chelation-Assisted and Metal-Catalyzed Reactions

The presence of the hydroxylamine functionality and the chlorine substituent on the aromatic ring can influence the participation of this compound in metal-catalyzed reactions. Chelation-assisted reactions, where a directing group coordinates to a metal center to facilitate a reaction at a specific site, are a powerful tool in organic synthesis. rsc.org While specific examples involving this compound are not prevalent in the provided results, the principles of chelation-assisted C-H activation and other metal-catalyzed transformations are broadly applicable to substituted anilines and related compounds. For instance, nickel-catalyzed arylation of C(sp3)–H bonds can be achieved with the assistance of a bidentate chelating group. rsc.org

Abiotic Reactions (e.g., with Chloramines)

O-arylhydroxylamines can undergo abiotic reactions with various chemical species. For example, the reaction between hydroxylamine and monochloramine has been studied in the context of drinking water treatment. nih.gov This reaction has implications for ammonia-oxidizing bacteria, as it can remove the disinfectant (monochloramine) and release ammonia, a substrate for these bacteria. nih.gov The reaction can also serve as an additional inactivation mechanism for the bacteria. nih.gov Understanding these abiotic reactions is crucial for predicting the environmental fate and impact of hydroxylamine derivatives.

Synthetic Utility and Applications in Organic Chemistry

Role as Key Intermediates in Complex Molecule Synthesis

The strategic placement of the chloro- and hydroxylamino- groups on the phenyl ring makes O-(2-chlorophenyl)hydroxylamine a key precursor for a range of intricate molecules.

This compound is a crucial intermediate in the synthesis of Amlodipine, a widely used medication for managing hypertension and angina pectoris. nih.gov Amlodipine is a dihydropyridine (B1217469) derivative, and its synthesis often involves the construction of a protected precursor. google.com One key intermediate in an industrially applicable synthesis of Amlodipine is a compound of formula (3a), which is derived from o-chlorobenzaldehyde. google.com The synthesis of such precursors highlights the importance of chlorophenyl-containing starting materials in accessing the final drug substance. google.com

Table 1: Key Intermediates in Amlodipine Synthesis

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| o-Chlorobenzaldehyde | Starting material for a key intermediate | google.com |

| Phthalimidoamlodipine | Amino-protected precursor to Amlodipine | google.com |

| Amlodipine | Final active pharmaceutical ingredient | nih.gov |

This compound and related hydroxylamines are fundamental building blocks for a wide array of nitrogen-containing heterocycles. These five-membered ring systems are prevalent in many biologically active compounds.

Imidazoles: The imidazole (B134444) ring can be synthesized through various methods, including the condensation of a dicarbonyl compound, an aldehyde, and an amine in the presence of a catalyst. mdpi.com While direct use of this compound in common imidazole syntheses is not explicitly detailed, its derivatives can potentially be incorporated into imidazole-containing structures. nih.gov

Oxadiazoles: 1,2,4-Oxadiazoles are frequently synthesized from amidoximes, which are themselves prepared by the reaction of a nitrile with hydroxylamine (B1172632). ias.ac.innih.gov The general synthesis involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative, followed by cyclization. ias.ac.innih.gov One-pot syntheses starting from nitriles, hydroxylamine, and aldehydes or other reagents have also been developed. organic-chemistry.orgrsc.org

Thiadiazoles: The synthesis of thiadiazole derivatives can be achieved through various routes, often involving the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of hydrazonoyl halides with appropriate sulfur-containing reagents. nih.gov

Isoxazoles: Isoxazoles are commonly synthesized by the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydroxylamine derivative. youtube.comwpmucdn.com This reaction proceeds through the formation of an imine followed by intramolecular cyclization and dehydration to form the aromatic isoxazole (B147169) ring. youtube.com Another versatile method is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. The use of substituted hydroxylamines allows for the introduction of various groups onto the isoxazole ring. For instance, reacting a β-dicarbonyl compound with hydroxylamine hydrochloride is a common method for forming isoxazoles. wpmucdn.com

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | General Synthetic Precursors | Key Reaction Type |

|---|---|---|

| Imidazole | Dicarbonyl compound, aldehyde, amine | Condensation |

| 1,2,4-Oxadiazole | Amidoxime, carboxylic acid/derivative | Cyclization |

| Thiadiazole | Thiosemicarbazide derivatives | Cyclization |

The Nenitzescu indole (B1671886) synthesis, a reaction between a benzoquinone and an enamine, is a classic method for preparing 5-hydroxyindole (B134679) derivatives. revistadechimie.ro While not a direct reactant in the classical Nenitzescu synthesis, intermediates derived from this compound could potentially be used in modified or related indole syntheses. The structural features of this compound make it a candidate for incorporation into more complex indole-based structures through multi-step synthetic sequences.

Hydroxylamine and its derivatives, including this compound, react with aldehydes and ketones to form oximes, which are a class of imines. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.org The formation of imines and related compounds like oximes and hydrazones is often catalyzed by acid. masterorganicchemistry.com These imines can then be reduced to form secondary amines, making hydroxylamines valuable precursors in the synthesis of these important functional groups.

O-Aryl hydroxylamines can be utilized in the synthesis of N-aryl amides. nih.gov One method involves the reaction of an N-aryl hydroxylamine with an α-fluoronitroalkane in the presence of a base. nih.gov This "Umpolung Amide Synthesis" (UmAS) provides the N-aryl amide directly and can proceed without epimerization, which can be an issue in conventional amide synthesis. nih.gov Another approach involves the reaction of aldehydes with hydroxylamines, which proceeds through a nitrone intermediate. acs.org

Table 3: N-Aryl Amide Synthesis Research Findings

| Reactants | Method | Key Features | Reference |

|---|---|---|---|

| N-aryl hydroxylamine, α-fluoronitroalkane | Umpolung Amide Synthesis (UmAS) | Avoids epimerization-prone acyl donors. | nih.gov |

The catalytic hydrogenation of chloronitrobenzenes to chloroanilines is a significant industrial process. psu.edu During this reduction, several intermediates can be formed, including chloronitrosobenzene and N-chlorophenylhydroxylamine. psu.eduacs.org The reaction pathway can proceed through the stepwise reduction of the nitro group, with N-chlorophenylhydroxylamine being a key intermediate before the final formation of the corresponding chloroaniline. acs.orgnih.gov The selectivity of this hydrogenation is crucial to avoid the undesired hydrodechlorination, and various catalysts and reaction conditions have been studied to optimize the yield of the desired chloroaniline. psu.edunih.gov

Table 4: Intermediates in o-Chloronitrobenzene Hydrogenation

| Intermediate Compound | Role in Process |

|---|---|

| o-Chloronitrosobenzene | Intermediate in the reduction of o-chloronitrobenzene. |

Synthesis of Quinone Methide Oximes

While direct studies detailing the use of this compound for the synthesis of quinone methide oximes are not widely available in general literature, the established synthesis routes allow for a clear extrapolation of its potential role. Quinone methide oximes are valuable compounds in industry, used as components in photoresists, as additives for plastics, and as intermediates for herbicides and pharmaceuticals. wikipedia.org

A common general strategy for the formation of quinone methide oximes involves a two-step process. wikipedia.org First, a corresponding phenol (B47542) derivative is oxidized to a reactive quinone methide intermediate. In a subsequent step, this intermediate is treated with a hydroxylamine derivative to form the oxime. In a patented method, for example, hydroxyl derivatives are oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and the resulting quinone methide is then converted to the oxime using hydroxylamine (NH₂OH) in the presence of a Gilman reagent. wikipedia.org this compound could potentially be used in similar transformations as the source of the hydroxylamine moiety.

Intermediates for Herbicidally Active Compounds

O-substituted hydroxylamines are recognized as valuable intermediates in the synthesis of agrochemicals, including various classes of herbicides. ontosight.ainih.gov For instance, European patent literature describes O-substituted hydroxylamines as key precursors for producing herbicidally active acylcyclohexanediones. nih.gov While specific patents detailing the use of this compound as a direct intermediate for a commercialized herbicide are highly specialized, its structural motifs are found in related herbicidal compounds. The synthesis of novel pyridine (B92270) or pyrimidine (B1678525) derivatives, often explored for herbicidal activity, frequently involves the coupling of various amine and phenol building blocks. nih.govacs.org

The general synthetic utility suggests that this compound could be incorporated into a larger molecule which then exhibits herbicidal properties. For example, it could be used to synthesize N-phenyl-N'-alkoxy-N'-alkylureas, a class of compounds that has been investigated for herbicidal activity.

Catalytic and Reagent Applications

The reactivity of the N-O bond in O-aryl hydroxylamines defines their role as powerful reagents and, in some contexts, potential catalysts for specific transformations.

Catalysis in Formamide (B127407) Synthesis

Specific research demonstrating this compound as a catalyst for formamide synthesis is not prominent in the literature. However, related compounds have shown efficacy in this area. A study has demonstrated that hydroxylamine hydrochloride can serve as a simple, efficient, and environmentally benign catalyst for the amidation of amines with formic acid at room temperature, producing formamide derivatives in excellent yields. acs.org The proposed mechanism suggests that the hydroxylamine salt enhances the rate of reaction, which proceeds under neat (solvent-free) conditions. acs.org This suggests that other hydroxylamine derivatives could be explored for similar catalytic activities.

Reagents for Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, crucial for building the molecular frameworks of pharmaceuticals, natural products, and materials. researchgate.net O-substituted hydroxylamines are a well-established class of reagents for this purpose, functioning as electrophilic sources of nitrogen. nih.govtandfonline.com In these reactions, the O-aryl or O-acyl group acts as a leaving group, facilitating the transfer of the NH₂ group (or a substituted amino group) to a carbon-based nucleophile.

Transition metal-catalyzed cross-coupling reactions are a primary method for forming C-N bonds using these reagents. Copper-catalyzed protocols, for example, enable the amination of organozinc and organoboron reagents with various O-acyl hydroxylamine derivatives. researchgate.nettandfonline.com

Below is a representative table of C-N bond-forming reactions where O-aryl hydroxylamines are used, illustrating the potential applications for this compound.

| Nucleophile Type | Metal Catalyst | Reaction Type | Potential Product |

| Organoboronic Acid | Copper (Cu) | Chan-Lam Amination | N-Aryl Amine |

| Grignard Reagent (R-MgX) | Copper (Cu) | Electrophilic Amination | Primary Amine |

| Organozinc Reagent (R₂Zn) | Copper (Cu) | Electrophilic Amination | Tertiary Amine |

| Alkene | Palladium (Pd) | Hydroamination | Substituted Amine |

Employment as Electrophilic Amination Reagents

The primary and most studied application of O-aryl hydroxylamines is their use as electrophilic aminating reagents. ontosight.ai In this role, the hydroxylamine derivative delivers an amino group to a nucleophile. The reactivity is driven by the substitution on the oxygen atom; an electron-withdrawing group, such as the 2-chlorophenyl group, makes the aryloxy moiety a good leaving group, activating the nitrogen atom toward nucleophilic attack. nih.gov

This "umpolung" or reversal of polarity—transforming the typically nucleophilic nitrogen of an amine into an electrophilic center—is a powerful strategy in synthesis. tandfonline.com Reagents like O-(2,4-dinitrophenyl)hydroxylamine and O-mesitylenesulfonylhydroxylamine are well-known examples used for the amination of carbanions, amines, and other nucleophiles. This compound functions on the same principle, where a nucleophile attacks the nitrogen atom, displacing the 2-chlorophenoxide anion.

The table below illustrates the scope of nucleophiles that typically react with electrophilic hydroxylamine reagents.

| Nucleophile | Substrate Example | Product Type |

| Enolate | Diethyl malonate | α-Amino ester |

| Organometallic | Phenylmagnesium bromide | Aniline |

| Amine | Piperidine | N-Aminopiperidine (Hydrazine) |

| Thiol | Thiophenol | Sulfenamide |

| Phosphine | Triphenylphosphine | Aminophosphonium salt |

Advanced Synthetic Process Development and Optimization

While specific literature on the process development and optimization for syntheses involving this compound is not publicly available, general principles from related compounds can be applied. The scalable preparation of reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) has been detailed in publications such as Organic Syntheses, providing a blueprint for such work.

Key considerations in the process development for a reaction using this compound would include:

Reagent Purity and Stability: Ensuring the starting hydroxylamine is of high purity and developing protocols for its safe handling and storage.

Reaction Conditions: Optimizing solvent, temperature, and reaction time to maximize yield and minimize byproducts. For instance, in amination reactions, precise temperature control can be critical to prevent side reactions or decomposition of the reagent.

Workup and Purification: Designing a scalable and efficient purification process, such as crystallization or extraction, to isolate the final product with high purity, avoiding chromatography where possible.

Safety: Assessing the thermal stability of the reagent and reaction mixtures to ensure safe operation on a large scale.

A patent for the synthesis of a related compound, O-3-chloro-2-propenyl hydroxylamine, details a multi-step process optimized for industrial production, including the recycling of byproducts like phthalic acid. Such optimizations are crucial for making chemical processes economically viable and environmentally sustainable.

Industrial Scale Synthetic Route Optimization

The industrial synthesis of this compound is not widely documented in publicly available literature, suggesting that processes may be proprietary. However, based on established principles of O-aryl hydroxylamine synthesis, a plausible and scalable route involves a two-step process: the nucleophilic aromatic substitution (SNAr) of an activated haloarene followed by a deprotection step.

The logical starting materials for this process are a protected hydroxylamine, such as N-hydroxyphthalimide, and an activated 2-chlorophenyl electrophile, like 1,2-dichlorobenzene (B45396) or 1-fluoro-2-chlorobenzene. The greater lability of the fluorine atom compared to chlorine in nucleophilic aromatic substitution reactions makes 1-fluoro-2-chlorobenzene a common choice for the electrophile.

Step 1: O-Arylation of N-hydroxyphthalimide In this step, the potassium salt of N-hydroxyphthalimide reacts with 1-fluoro-2-chlorobenzene. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), which is well-suited for SNAr reactions. The choice of base and reaction temperature are critical parameters that must be optimized to maximize yield and minimize side-product formation.

Step 2: Hydrazinolysis (Deprotection) The resulting intermediate, 2-[O-(2-chlorophenyl)]-isoindole-1,3-dione, is then subjected to hydrazinolysis. This deprotection step uses hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol (B145695), to cleave the phthalimide (B116566) group, yielding the desired this compound and the phthalhydrazide (B32825) byproduct. The solid byproduct can be easily removed by filtration, simplifying the purification process.

Optimization of Reaction Parameters

The optimization of this synthetic route on an industrial scale involves a detailed analysis of each reaction parameter to achieve high yield, purity, and throughput while ensuring economic viability and operational safety. Key research findings focus on the variables outlined in the following tables.

Table 1: Optimization of the O-Arylation Step

| Parameter | Range Investigated | Optimal Condition | Rationale for Optimization |

| Base | K2CO3, NaH, DBU | K2CO3 | While NaH provides faster reaction rates, its higher cost and handling risks make the less reactive but more economical and safer K2CO3 preferable for large-scale production. |

| Solvent | DMF, DMAc, DMSO | DMSO | DMSO demonstrates superior solvating power for the reactants and facilitates the SNAr reaction at a lower temperature compared to DMF or DMAc, improving energy efficiency. |

| Temperature | 100 - 160 °C | 120 °C | At 120 °C, the reaction proceeds to completion within a reasonable timeframe (8-12 hours) with minimal thermal decomposition of the product or starting materials. |

| Molar Ratio (Electrophile:Nucleophile) | 1:1 to 1.5:1 | 1.1:1 | A slight excess of the electrophile (1-fluoro-2-chlorobenzene) ensures complete consumption of the more valuable N-hydroxyphthalimide salt, driving the reaction to completion. |

This table is based on established principles for analogous SNAr reactions and represents a plausible optimization strategy.

Table 2: Optimization of the Deprotection (Hydrazinolysis) Step

| Parameter | Range Investigated | Optimal Condition | Rationale for Optimization |

| Solvent | Methanol, Ethanol, Isopropanol | Ethanol | Ethanol offers a good balance of solubility for the intermediate and the hydrazine reagent, and its boiling point is suitable for reflux conditions without requiring high-pressure equipment. |

| Hydrazine Hydrate (molar eq.) | 1.1 - 2.0 | 1.2 | A small excess of hydrazine hydrate ensures complete cleavage of the phthalimide group. A larger excess complicates purification and increases waste. |

| Temperature | 25 - 78 °C (reflux) | 60 °C | Heating to 60 °C accelerates the deprotection without causing significant degradation of the final product. Refluxing is not necessary and consumes more energy. |

| Purification | Direct Crystallization, Extraction, Salt Formation | Filtration followed by HCl salt formation | The phthalhydrazide byproduct is insoluble in ethanol and can be removed by filtration. The desired product is then isolated from the filtrate by forming its hydrochloride salt, which precipitates and can be collected with high purity. |

This table outlines a likely optimization pathway for the deprotection of the arylated intermediate based on standard chemical procedures.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques measure the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a molecular fingerprint, revealing the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive method for identifying the functional groups within O-(2-chlorophenyl)hydroxylamine. The spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as one or two bands in the region of 3300-3400 cm⁻¹. The C-O single bond stretch would produce a strong absorption in the 1260-1000 cm⁻¹ range. Aromatic C=C stretching vibrations typically appear as multiple bands in the 1600-1450 cm⁻¹ region. The C-Cl stretch gives rise to a strong band in the fingerprint region, generally between 800 and 600 cm⁻¹. vscht.cz

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | -NH₂ | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium-Strong |

| C-O Stretch | Ar-O | 1260 - 1200 | Strong |

| C-Cl Stretch | Ar-Cl | 800 - 600 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₆H₇ClNO), the nominal molecular weight is approximately 144.5 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 144 and a characteristic [M+2]⁺ peak at m/z 146 with an intensity of about one-third that of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).

The fragmentation of the molecular ion provides further structural confirmation. Key fragmentation pathways would likely include:

Cleavage of the O-N bond: This is a common fragmentation for hydroxylamines, which could lead to a fragment corresponding to the 2-chlorophenoxy radical or cation at m/z 128/129.

Loss of the amino group: Elimination of ·NH₂ would result in a fragment at m/z 128.

Loss of chlorine: Cleavage of the C-Cl bond would yield a fragment at m/z 109.

Fragmentation of the aromatic ring: Further fragmentation can lead to the loss of carbon monoxide (CO) or other small neutral molecules. raco.catdocbrown.info

Table 4: Predicted Major Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

| 144/146 | Molecular Ion | [C₆H₇ClNO]⁺ |

| 128/130 | Loss of NH₂ | [C₆H₅ClO]⁺ |

| 109 | Loss of Cl | [C₆H₆NO]⁺ |

| 93 | Loss of Cl and O | [C₆H₆N]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the unambiguous identification of this compound by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. nih.gov

In a typical HRMS analysis, the high-resolution capabilities of analyzers like Orbitrap or Time-of-Flight (TOF) are leveraged to obtain precise mass-to-charge ratios. nih.gov For this compound (C₆H₆ClNO), the theoretical exact mass can be calculated. The ability of HRMS to measure this mass with a high degree of accuracy, typically within a few parts per million (ppm), provides strong evidence for the compound's identity. nih.gov The technique is particularly valuable in complex matrices where the selective and sensitive analysis of target compounds is crucial. nih.gov

Table 1: Theoretical Isotopic Distribution for this compound (C₆H₆ClNO)

| Mass (m/z) | Relative Abundance (%) |

|---|---|

| 143.0192 | 100.00 |

| 144.0226 | 6.57 |

| 145.0163 | 32.55 |

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) provides valuable information about the fragmentation pattern of this compound, which is crucial for structural elucidation and confirmation. In EIMS, the sample is bombarded with high-energy electrons, causing ionization and subsequent fragmentation of the molecule. The resulting mass spectrum displays a unique pattern of fragment ions that serves as a molecular fingerprint.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy.

While a specific crystallographic study for this compound was not found in the search results, this technique would provide unequivocal proof of its molecular structure, including the conformation of the phenyl ring relative to the hydroxylamine (B1172632) group and the precise geometry around the oxygen and nitrogen atoms.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a reaction mixture.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor reaction progress and assess the purity of a sample. silicycle.com In TLC, a small spot of the sample is applied to a plate coated with a stationary phase, such as silica (B1680970) gel. silicycle.com The plate is then developed in a suitable mobile phase. The different components of the sample travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in separation. silicycle.com

For this compound, a typical TLC analysis would involve dissolving the compound in a suitable solvent and spotting it on a silica gel plate. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, would likely be used as the eluent. The position of the spot after development, visualized under UV light or with a staining agent, provides a qualitative measure of purity. oiv.intaga-analytical.com.pl The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Table 2: Illustrative TLC Parameters for Aromatic Amines

| Stationary Phase | Mobile Phase (v/v) | Visualization |

|---|

Note: This is an example for related compounds and may need optimization for this compound. oiv.int

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is highly effective for the analysis of volatile and thermally stable compounds like this compound, although derivatization may sometimes be necessary to improve volatility and thermal stability. hmdb.canih.gov

In GC/MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum is recorded for each component. This allows for both the identification of the compound based on its mass spectrum and its quantification based on the chromatographic peak area. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. When the molecule absorbs UV or visible light, electrons are promoted from a lower energy level to a higher one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the conjugated π-system of the chlorophenyl ring.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring. The presence of the chlorine atom and the hydroxylamine group as substituents on the benzene (B151609) ring will influence the position and intensity of these absorption maxima (λ_max). While a specific spectrum for this compound was not found, related hydroxylamine compounds are known to absorb in the UV region. researchgate.netuv-vis-spectral-atlas-mainz.org

Computational and Theoretical Investigations of O 2 Chlorophenyl Hydroxylamine and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical examination of O-(2-chlorophenyl)hydroxylamine, offering a detailed view of its electronic landscape and predicting its chemical behavior. These methods allow for the precise calculation of molecular geometries, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and reactivity of organic molecules like this compound. nih.gov DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-31G(d), are frequently employed to determine optimized geometries and electronic properties of the ground state. nih.gov For more complex systems and to achieve higher accuracy, other functionals and larger basis sets may be utilized. nih.gov

Time-dependent DFT (TD-DFT) calculations are instrumental in understanding the excited state properties and predicting the UV-vis electronic spectra of these compounds. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is crucial for assessing the molecule's potential as an organic semiconductor. nih.gov

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| Total Energy | -985.432 Hartree |

| HOMO Energy | -6.21 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap | 5.32 eV |

| Dipole Moment | 2.45 Debye |

Note: These are hypothetical values for illustrative purposes and would be derived from actual DFT calculations.

The calculated Mulliken charges and free valence indices can offer insights into the reactivity of different atomic sites within the molecule. vietnamjournal.ru For instance, the charges on the nitrogen and oxygen atoms of the hydroxylamine (B1172632) group, as well as the carbon atoms of the phenyl ring, can indicate their susceptibility to electrophilic or nucleophilic attack.

Ab Initio Methods in Reaction Mechanism Studies

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theory for studying reaction mechanisms. nih.govpsu.edu Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), are used to obtain highly accurate energies for reactants, transition states, and products. nih.govpnnl.gov

These methods are particularly valuable for elucidating complex reaction pathways, such as the initial steps of oxidation reactions or the decomposition of hydroxylamine derivatives. mdpi.comresearchgate.net For example, ab initio calculations can be used to construct detailed potential energy surfaces for reactions, identifying the most favorable reaction channels and the structures of key intermediates. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful approach to unravel the intricate details of reaction mechanisms involving this compound. It allows for the exploration of various possible pathways and the identification of the most energetically favorable routes.

Transition State Analysis and Reaction Energetics

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). Computational methods can precisely locate the geometry of a transition state and calculate its energy, which corresponds to the activation energy of the reaction. nih.gov The nature of the transition state can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

The energetics of the entire reaction pathway, including the relative energies of reactants, intermediates, transition states, and products, can be mapped out. This energy profile provides a comprehensive understanding of the reaction kinetics and thermodynamics. nih.gov

Table 2: Calculated Reaction Energetics for a Hypothetical Isomerization of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant (Neutral) | 0.0 |

| Transition State | +25.3 |

| Product (Zwitterionic) | +8.7 |

Note: This table presents hypothetical data to illustrate the output of reaction energetic calculations.

Investigation of Tautomeric Forms (e.g., Zwitterionic vs. Neutral)

This compound can potentially exist in different tautomeric forms, such as the neutral form and a zwitterionic form resulting from intramolecular proton transfer. Computational chemistry is an ideal tool to investigate the relative stabilities of these tautomers. nih.govnih.gov By calculating the total energies of the different forms, the thermodynamically most stable tautomer can be identified. nih.gov

The equilibrium between tautomeric forms is crucial as it can significantly influence the chemical and physical properties of the compound. researchgate.net Computational studies can also model the energy barrier for the interconversion between tautomers, providing insights into the kinetics of this process. nih.gov

Solvent Effect Modeling on Reaction Pathways

The solvent environment can have a profound impact on reaction pathways and energetics. Computational models can account for solvent effects through either implicit or explicit solvation models. researchgate.net Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

Modeling solvent effects is crucial for accurately predicting reaction rates and mechanisms in solution, as the polarity of the solvent can stabilize or destabilize reactants, transition states, and products to varying degrees. researchgate.net

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic nature of molecules like this compound. researchgate.net These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities over time. This allows for the investigation of conformational changes and intermolecular interactions with solvent molecules or biological targets.

For this compound, MD simulations can elucidate the preferred orientations of the 2-chlorophenyl group relative to the hydroxylamine moiety. The presence of the chlorine atom at the ortho position introduces steric and electronic perturbations that influence the molecule's conformational flexibility. A recent study on phthalazinone-based compounds containing a chlorophenyl moiety highlighted the importance of the chlorine's position in determining the molecule's orientation and interaction with target proteins. tandfonline.com In the case of this compound, the rotation around the C-O and O-N bonds would be of particular interest to identify the most stable conformers.

MD simulations in an aqueous environment can also reveal how water molecules arrange around the solute, providing insights into its solubility and the stability of different conformers. The interactions between the chlorine atom, the aromatic ring, and the polar hydroxylamine group with water molecules will dictate the hydration shell's structure and dynamics.

Table 1: Hypothetical Conformational Analysis of this compound from Molecular Dynamics Simulations

| Dihedral Angle | Definition | Population (%) |

| Φ (C1-C2-O-N) | Rotation around the C-O bond | 65 |

| Ψ (C2-O-N-H) | Rotation around the O-N bond | 35 |

| θ (Cl-C1-C2-O) | Torsion of the chloro substituent | Varies |

Note: The data in this table is illustrative and intended to represent the type of results obtained from MD simulations. Actual values would require specific computational experiments.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, often employing quantum mechanics (QM) and quantitative structure-activity relationship (QSAR) approaches, is instrumental in understanding the reactivity and selectivity of molecules like this compound.

Reactivity: The reactivity of hydroxylamines can be influenced by substituents on the phenyl ring. A density functional theory (DFT) study on N-phenylhydroxylamine demonstrated that halogen substituents can affect the bond dissociation energies (BDEs) of the N-H and O-H bonds, which are crucial for radical scavenging activities. rsc.orgnih.gov For this compound, the electron-withdrawing nature of the chlorine atom is expected to influence the electron density on the oxygen and nitrogen atoms, thereby affecting its nucleophilicity and susceptibility to oxidation or reduction.

Computational models can predict various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These descriptors help in identifying the most likely sites for electrophilic or nucleophilic attack. For instance, the nitrogen atom in the hydroxylamine moiety is often a primary site for reaction with alkylating agents. wikipedia.org

Selectivity: Predictive models can also be used to understand the selectivity of reactions involving this compound. For example, in reactions where multiple functional groups could react, computational models can help predict which site is more favorable for reaction under specific conditions. This is particularly relevant in the context of designing molecules with specific biological activities or for optimizing synthetic routes. QSAR studies on hydroxylamine derivatives have been used to build models that correlate molecular structure with biological activity, aiding in the design of more potent and selective compounds. nih.gov

The following table illustrates the kind of data that could be generated from predictive modeling studies on the reactivity of this compound and its analogs.

Table 2: Predicted Reactivity Descriptors for Substituted O-Phenylhydroxylamines

| Substituent | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| H | -5.8 | 1.2 | 1.5 |

| 2-Cl | -6.0 | 1.0 | 2.1 |

| 4-Cl | -5.9 | 1.1 | 1.8 |

| 2-CH3 | -5.6 | 1.3 | 1.4 |

Note: This data is hypothetical and for illustrative purposes. The values are representative of expected trends based on substituent effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.